methyl(3S)-4-amino-3-methylbutanoatehydrochloride
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Overview
Description
Methyl(3S)-4-amino-3-methylbutanoatehydrochloride is a chemical compound with a specific stereochemistry, indicating the spatial arrangement of atoms in the molecule. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl(3S)-4-amino-3-methylbutanoatehydrochloride typically involves the esterification of the corresponding amino acid, followed by the formation of the hydrochloride salt. The reaction conditions often include the use of methanol as a solvent and hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing automated reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to obtain the desired stereochemistry and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl(3S)-4-amino-3-methylbutanoatehydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group or other oxidized forms.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
Methyl(3S)-4-amino-3-methylbutanoatehydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of methyl(3S)-4-amino-3-methylbutanoatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, affecting the activity of these targets and modulating various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl(3S)-4-amino-3-methylbutanoate
- Ethyl(3S)-4-amino-3-methylbutanoate
- Methyl(3S)-4-amino-3-ethylbutanoate
Uniqueness
Methyl(3S)-4-amino-3-methylbutanoatehydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride salt, which can influence its solubility and reactivity compared to similar compounds.
Biological Activity
Methyl(3S)-4-amino-3-methylbutanoate hydrochloride is a compound of significant interest in biochemical research due to its biological activity and potential therapeutic applications. This article delves into its biological mechanisms, effects on various biological systems, and relevant case studies.
Methyl(3S)-4-amino-3-methylbutanoate hydrochloride is synthesized through the esterification of the corresponding amino acid, typically using methanol as a solvent and hydrochloric acid for salt formation. The synthesis process is crucial for achieving the desired stereochemistry and purity, which are vital for its biological activity .
The compound interacts with specific molecular targets, including enzymes and receptors, influencing various biochemical pathways. It can act as both a substrate and an inhibitor, modulating enzyme activity and affecting metabolic processes .
Key Mechanisms:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered physiological responses.
- Receptor Modulation : The compound may influence neurotransmitter release and receptor activation, suggesting potential roles in neuropharmacology .
Biological Activity
Methyl(3S)-4-amino-3-methylbutanoate hydrochloride exhibits several biological activities:
- Antioxidant Effects : The compound has demonstrated the ability to inhibit glutathione reductase (GR) and glutathione S-transferase (GST), enzymes crucial for cellular defense against oxidative stress .
- Neurotransmission Modulation : It may modulate neurotransmitter release, impacting synaptic transmission and potentially offering therapeutic avenues for neurological disorders .
Case Studies
- Inhibition of Glutathione Enzymes :
-
Neuroprotective Properties :
- In vitro studies demonstrated that the compound could protect neuronal cells from oxidative damage by modulating antioxidant enzyme activities. This suggests its potential use in neurodegenerative disease models .
Data Table: Biological Activities Overview
Properties
Molecular Formula |
C6H14ClNO2 |
---|---|
Molecular Weight |
167.63 g/mol |
IUPAC Name |
methyl (3S)-4-amino-3-methylbutanoate;hydrochloride |
InChI |
InChI=1S/C6H13NO2.ClH/c1-5(4-7)3-6(8)9-2;/h5H,3-4,7H2,1-2H3;1H/t5-;/m0./s1 |
InChI Key |
ISARYZPDAVBWAR-JEDNCBNOSA-N |
Isomeric SMILES |
C[C@@H](CC(=O)OC)CN.Cl |
Canonical SMILES |
CC(CC(=O)OC)CN.Cl |
Origin of Product |
United States |
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